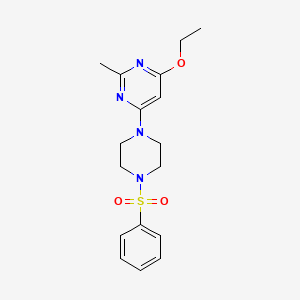

![molecular formula C13H16N2O B2776917 1,3-二氢杂[茚-2,3'-吡咯啉]-1'-甲酰胺 CAS No. 2093630-74-9](/img/structure/B2776917.png)

1,3-二氢杂[茚-2,3'-吡咯啉]-1'-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione” is a chemical substance with the CAS Number: 81402-21-3 . It has a molecular weight of 201.22 . It is stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for “1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione” is1S/C12H11NO2/c14-10-7-12(11(15)13-10)5-8-3-1-2-4-9(8)6-12/h1-4H,5-7H2,(H,13,14,15) . The SMILES representation is C1C2=CC=CC=C2CC13CC(=O)NC3=O . Physical And Chemical Properties Analysis

The compound “1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione” has a molecular weight of 201.22 . It is stored at room temperature and appears as a powder .科学研究应用

抗肿瘤和抗炎活性

1,3-二氢螺[茚满-2,3'-吡咯烷]-1'-羧酰胺衍生物对黑色素瘤细胞系表现出有希望的抗肿瘤活性。使用 1,3-偶极环加成反应的区域选择性合成方法来创建二螺[1H-茚满-2,3'-吡咯烷-2',3''-[3H]吲哚]-1,2''(1''H)-二酮,具有潜在的抗肿瘤特性。对各种人类肿瘤细胞系的筛选显示出显着的活性,特别是对 SK-MEL-2 黑色素瘤细胞系。此外,许多这些化合物在体内表现出相当大的抗炎特性,尤其值得注意的是化合物 4a 和 4m,相对于研究中用作参考标准的吲哚美辛 (Girgis, 2009)。

抗菌和抗真菌活性

一类新的螺吡咯烷对各种人类致病细菌和皮肤癣菌表现出显着的抗菌和抗真菌活性,但芽孢杆菌除外。这些螺吡咯烷通过区域选择性 1,3-偶极环加成反应合成,表明这些化合物具有广泛的生物活性 (Raj 等,2003)。

生物医学成像应用

通过可持续的微波辅助技术合成的螺合物已被研究其作为生理 pH 值下的荧光探针以选择性检测 Zn2+ 离子的潜力。这些研究表明,由于其细胞渗透性,此类化合物在人肝细胞肝癌细胞 (HepG2) 中有效进行细胞内 Zn2+ 成像的实用性。这突出了这些化合物在生物医学成像应用中的潜力 (Mondal 等,2019)。

有机催化合成和结构多样性

螺[吡咯烷-3,3'-恶唑吲哚] 的有机催化合成提供了一种快速的方法来创建具有高对映纯度和结构多样性的衍生物。这种方法促进了具有高立体选择性和区域选择性的螺恶唑吲哚骨架的构建,为药物化学和以多样性为导向的合成开辟了新途径。该化合物表现出重要的生物活性,突出了其在药物研究中的潜力 (Chen 等,2009)。

安全和危害

作用机制

Target of Action

Compounds with similar structures, such as spirooxindole derivatives, have been found to inhibit the mammalian cell cycle

Mode of Action

It is synthesized via a 1,3-dipolar cycloaddition reaction , which suggests that it might interact with its targets through a similar mechanism

Biochemical Pathways

Related compounds have been shown to exhibit various biological activities, including antimicrobial and antibacterial properties . This suggests that the compound may affect multiple biochemical pathways.

Result of Action

Related compounds have been found to exhibit antitumor activity and inhibit the mammalian cell cycle . This suggests that 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-1’-carboxamide may have similar effects.

Action Environment

It is known that the compound should be stored at room temperature , suggesting that temperature could affect its stability

属性

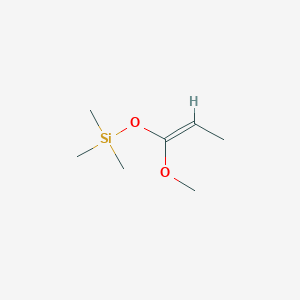

IUPAC Name |

spiro[1,3-dihydroindene-2,3'-pyrrolidine]-1'-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-12(16)15-6-5-13(9-15)7-10-3-1-2-4-11(10)8-13/h1-4H,5-9H2,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXWNAJQSBNUCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC3=CC=CC=C3C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

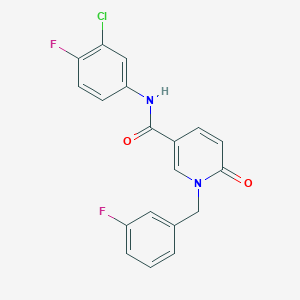

![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2776834.png)

![2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B2776839.png)

![1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2776841.png)

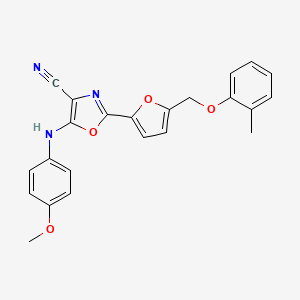

![Ethyl 2-[2-(4-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2776848.png)

![1,2,4-Triazin-5(4H)-one, 3-[[(3,4-dichlorophenyl)methyl]thio]-6-methyl-](/img/structure/B2776852.png)

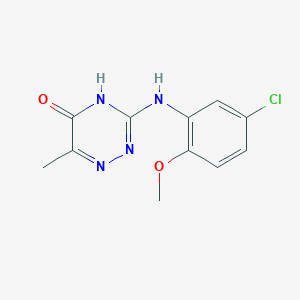

![2-[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2776854.png)

![N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B2776855.png)

![1,5-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2776856.png)